
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The amide functional group would be attached to one of the carbons on the quinoline ring, and the ethylphenyl group would be attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of an amide group could influence the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Antimicrobial Applications
Studies have explored the antimicrobial potential of quinolinone and quinazolinone derivatives, highlighting their efficacy against a range of bacterial and fungal pathogens. For example, Desai et al. (2011) synthesized a series of compounds exhibiting in vitro antibacterial and antifungal activities, emphasizing the versatility of quinolinone derivatives as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Properties
Quinolinone derivatives have been evaluated for their anticancer efficacy. Matiadis et al. (2013) synthesized coumarin and quinolinone-3-aminoamide derivatives, revealing their potential in inhibiting cancer cell growth, with structural confirmation via X-ray diffraction analysis (Matiadis, Stefanou, & Athanasellis et al., 2013). Furthermore, Funk et al. (2015) discussed the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, noting their cytotoxic activity towards various cancer cell lines and highlighting their fluorescence properties, which could have implications for cancer research (Funk, Motyka, & Džubák et al., 2015).
DNA Interaction and Drug Resistance Modulation
Quinolinone derivatives have been implicated in DNA interaction and modulation of drug resistance. Althuis et al. (1980) explored the antiallergy activity of quinoline-2-carboxylic acid derivatives, contributing to the understanding of structure-activity relationships and indicating the potential for DNA intercalation (Althuis, Kadin, & Czuba et al., 1980). Additionally, Hyafil et al. (1993) examined the reversal of multidrug resistance by an acridonecarboxamide derivative, showcasing the role of quinolinone derivatives in overcoming drug resistance mechanisms (Hyafil, Vergely, & du Vignaud et al., 1993).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-6-5-7-12(10-11)19-17(22)15-16(21)13-8-3-4-9-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPIDHWUNCCSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


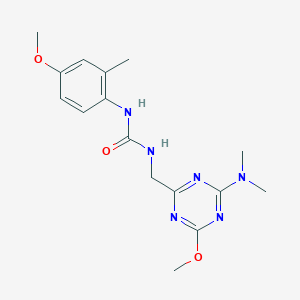

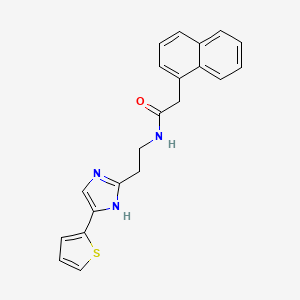
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)
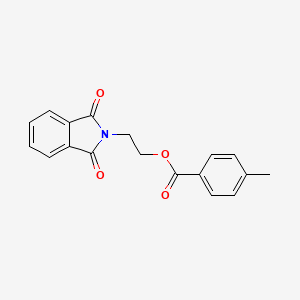
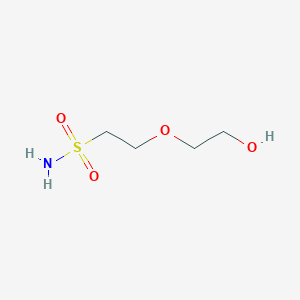
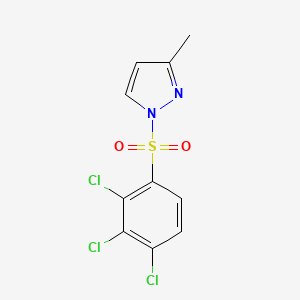
![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)

![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)
![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)